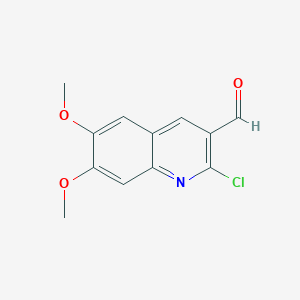![molecular formula C9H19NO3SSi B187349 1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane CAS No. 63331-02-2](/img/structure/B187349.png)
1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane is a synthetic compound with a unique molecular structure. This compound has gained significant attention in scientific research due to its potential applications in various fields.3.3]undecane.
Wirkmechanismus
The mechanism of action of 1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, reduce inflammation, and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane in lab experiments is its unique molecular structure, which makes it a potential candidate for the development of novel drugs. However, one of the limitations of using this compound is its complex synthesis process, which makes it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane. One potential direction is the development of new drugs based on this compound. Another direction is the study of its effects on various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects.
Conclusion:
In conclusion, this compound is a synthetic compound with a unique molecular structure that has potential applications in various fields of scientific research. Its antimicrobial, anti-inflammatory, and anticancer properties make it a potential candidate for the development of novel drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various diseases.
Synthesemethoden
The synthesis of 1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane involves a multi-step process. The initial step involves the reaction of 1,6-dibromohexane with triethylene glycol to form 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane. The next step involves the reaction of the obtained compound with thioacetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane has potential applications in various fields of scientific research. This compound has been found to possess antimicrobial, anti-inflammatory, and anticancer properties. It has been used in the development of novel drugs and in the study of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
63331-02-2 |
|---|---|
Molekularformel |
C9H19NO3SSi |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
1-(ethylsulfanylmethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H19NO3SSi/c1-2-14-9-15-11-6-3-10(4-7-12-15)5-8-13-15/h2-9H2,1H3 |
InChI-Schlüssel |
JMMUPWDOXRGHOT-UHFFFAOYSA-N |
SMILES |
CCSC[Si]12OCCN(CCO1)CCO2 |
Kanonische SMILES |
CCSC[Si]12OCCN(CCO1)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



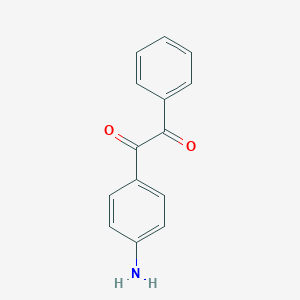



![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)
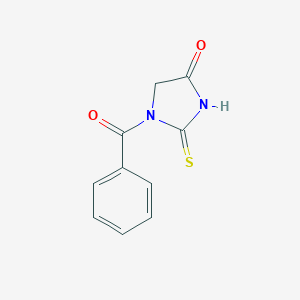


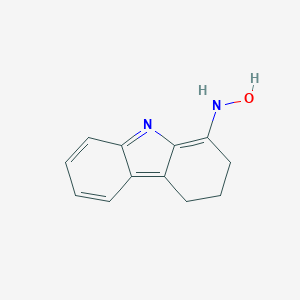
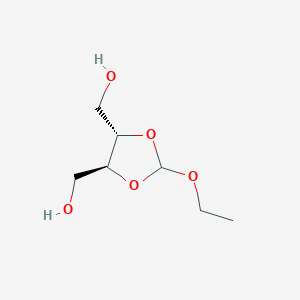
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)

